N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
"N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide" is a synthetic acetamide derivative featuring a 4-chlorophenyl group linked via a sulfanyl bridge to a substituted imidazole ring (1-(3-methoxyphenyl)). Its structural uniqueness arises from the combination of electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents, which influence its electronic profile, solubility, and intermolecular interactions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-16-4-2-3-15(11-16)22-10-9-20-18(22)25-12-17(23)21-14-7-5-13(19)6-8-14/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLFRXMSWJDYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 4-chlorophenylamine: This can be achieved through the reduction of 4-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Synthesis of 1-(3-methoxyphenyl)-1H-imidazole: This involves the cyclization of 3-methoxybenzylamine with glyoxal in the presence of ammonium acetate.
Thioether Formation: The final step involves the reaction of 4-chlorophenylamine with 1-(3-methoxyphenyl)-1H-imidazole-2-thiol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow reactors and continuous processing to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- Structure : Replaces the 3-methoxyphenyl group with a 4-bromophenyl moiety and introduces an allyl substituent on the imidazole nitrogen.
- Molecular Weight : 462.790 (vs. ~415–420 for the target compound), increased due to bromine.
- Key Differences : Bromine’s higher atomic radius and electronegativity may enhance lipophilicity and alter binding affinity compared to the methoxy group .
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Structure : Substitutes 3-methoxyphenyl with a simple phenyl group and adds a methyl group on the imidazole nitrogen (RN: 338426-25-8).
- The methyl group may sterically hinder interactions with biological targets .
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Structure : Features a 4-chlorophenyl group on the imidazole instead of 3-methoxyphenyl.
- Molecular Weight : 494.55, higher due to an additional chlorine.
- Key Differences : Dual chlorophenyl groups increase hydrophobicity, which may reduce aqueous solubility but enhance membrane permeability .
Physicochemical Properties
- Electronic Effects: The 3-methoxyphenyl group in the target compound provides electron-donating resonance effects, contrasting with bromine or chlorine substituents in analogues, which are electron-withdrawing.
- Hydrogen Bonding : Compounds with –OCH3 (target) or –NH2 () exhibit stronger hydrogen-bonding capacity compared to purely hydrophobic analogues, affecting crystallinity and solubility .
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